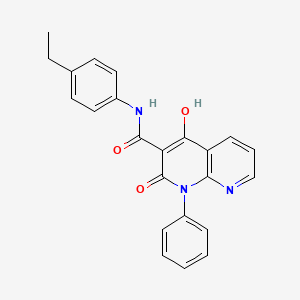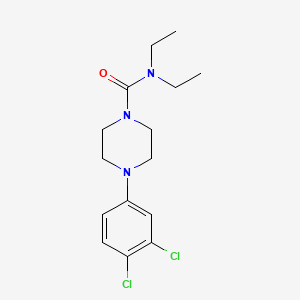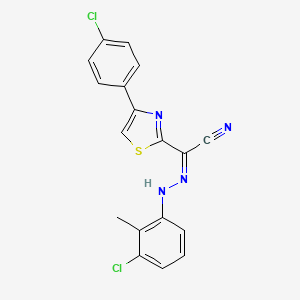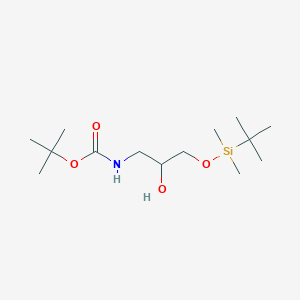
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which is a class of compounds known for their biological activities, including gastric antisecretory properties . These compounds are of interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been described in the literature. For instance, a method for synthesizing 1-aryl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . This method could potentially be adapted for the synthesis of the compound by using the appropriate aryl isocyanate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Although the specific structure of "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is not provided, similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives can be inferred from the literature. For instance, Pfitzinger-type condensation has been used to synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety . The reactivity of the compound could be explored through similar condensation reactions or by investigating its behavior as a ligand in metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their structure. For example, the presence of electron-withdrawing or electron-donating groups can affect their electronic absorption properties . The compound "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" likely has unique properties due to its specific substituents, which could be studied using techniques such as high-performance liquid chromatography (HPLC) .
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, certain naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines , while others have been evaluated for their antimicrobial properties . These studies provide a context for the potential applications of "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" in therapeutic settings.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of related naphthyridine derivatives has been extensively studied, demonstrating various methods to achieve these complex molecules. For example, a study described the synthesis of pyridonecarboxylic acids as antibacterial agents, exploring the antibacterial activity of analogues with specific substitutions, highlighting the impact of structural variations on biological activity (Egawa et al., 1984)[https://consensus.app/papers/acids-agents-synthesis-activity-egawa/31634d5a886e571f8635ecbe8172b916/?utm_source=chatgpt]. This research underscores the significance of naphthyridine derivatives in medicinal chemistry, particularly in developing new antibacterial compounds.
Another study focused on the synthesis and antibacterial evaluation of naphthyridine-3-carboxylic acid esters, demonstrating their potential against Escherichia coli and several gram-negative bacterial infections (Santilli et al., 1975)[https://consensus.app/papers/synthesis-evaluation-santilli/b987e5a56573561390ae3185af7be7c5/?utm_source=chatgpt]. These findings indicate the compound's relevance in addressing bacterial resistance, a major concern in current medical research.
Antibacterial and Antimicrobial Applications
Research has highlighted the antibacterial and antimicrobial potential of naphthyridine derivatives. For instance, a study showcased the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and their primary in vitro screening against various bacterial and mycobacterial strains (Goněc et al., 2015)[https://consensus.app/papers/synthesis-biological-evaluation-goněc/f66a1860dc1f5230941a888c2afc3703/?utm_source=chatgpt]. Some compounds exhibited activity comparable or higher than standard drugs like ampicillin or rifampicin, underscoring the potential of naphthyridine derivatives in antimicrobial therapy.
Anti-inflammatory Activity
A novel synthesis of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides demonstrated potent anti-inflammatory activity, suggesting a broader spectrum of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Kuroda et al., 1992)[https://consensus.app/papers/synthesis-antiinflammatory-activity-kuroda/883425f2803759d180a0a37364521242/?utm_source=chatgpt]. This research provides a foundation for developing new anti-inflammatory agents with potentially fewer side effects and increased efficacy.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-15-10-12-16(13-11-15)25-22(28)19-20(27)18-9-6-14-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-14,27H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBFSATPDYOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)


